![molecular formula C11H12O3 B6320386 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol CAS No. 850079-43-5](/img/structure/B6320386.png)
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol
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Overview
Description
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent, can be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Organic Synthesis
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol serves as a precursor in the synthesis of complex organic molecules. It is particularly useful in creating catalysts and intermediates for various chemical reactions. For example, it has been employed in the development of ruthenium-based olefin metathesis catalysts, showcasing its role in facilitating significant organic transformations .
Biological Research
The compound is under investigation for its potential biological activities. Studies have explored its interactions with enzymes and other biological targets, suggesting possible therapeutic applications. Its structure allows for modifications that could enhance its bioactivity or selectivity towards specific biological pathways .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its therapeutic properties. Research indicates that derivatives of this compound may exhibit anticancer activity or serve as leads for drug development targeting various diseases .
Table 1: Comparison of Chemical Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to aldehydes or carboxylic acids | Potassium permanganate, CrO₃ |
Reduction | Forms alcohols or alkanes | LiAlH₄, NaBH₄ |
Substitution | Methoxy groups can be replaced by other functional groups | Halogens or nucleophiles |
Case Study 1: Development of Ruthenium Catalysts
A study demonstrated that the compound can be utilized to create active ruthenium indenylidene complexes for olefin metathesis reactions. This application highlights its importance as a building block in catalyst design, which is crucial for many industrial processes .
Research examining derivatives of this compound revealed potential anticancer properties. These findings suggest that modifications to the compound's structure could lead to new therapeutic agents targeting cancer cells effectively .
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals, which can then participate in catalytic cycles. The methoxy groups and the alkyne moiety play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)prop-2-yn-1-ol
- 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol
- 3-(4-(N,N-Dimethylamino)phenyl)prop-2-yn-1-ol
Uniqueness
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol is unique due to the presence of two methoxy groups on the benzene ring, which significantly influence its chemical reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenolic structure with two methoxy groups at the 2 and 5 positions on the aromatic ring, along with an alkyne functional group. This unique structure is believed to influence its reactivity and biological interactions.
Biological Activities
1. Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties. Preliminary studies suggest that it can inhibit cancer cell proliferation, particularly in human cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating various compounds for their anticancer activity, this compound was tested against several cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability, with an IC50 value suggesting moderate potency against specific cancer types .
2. Enzyme Interaction
The compound has been investigated for its interactions with enzymes, particularly those involved in metabolic pathways. It is hypothesized to act as a competitive inhibitor for certain enzymes, which could lead to altered metabolic processes within cells.
The proposed mechanism of action for this compound involves:
- Ligand Formation: The compound can form complexes with metal ions, facilitating catalytic cycles that may enhance its biological activity.
- Reactive Oxygen Species (ROS) Production: Similar to other phenolic compounds, it may induce oxidative stress within cells, leading to apoptosis in cancerous cells .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3-(2-Methoxyphenyl)prop-2-yn-1-ol | Structure | Moderate anticancer activity |
3-(3,5-Dimethylphenyl)prop-2-yn-1-ol | Structure | Low cytotoxicity |
3-(4-(N,N-Dimethylamino)phenyl)prop-2-yn-1-ol | Structure | High enzyme inhibition |
Research Findings
Recent studies have shown that derivatives of this compound may enhance its biological activity. For instance:
- Synthesis and Evaluation: Various analogs have been synthesized and evaluated for their anticancer properties, revealing that modifications to the methoxy groups can significantly affect potency .
- Cell Line Studies: In vitro studies using different human cancer cell lines (e.g., MCF-7 for breast cancer and PC-3 for prostate cancer) demonstrated varying degrees of cytotoxicity, indicating the importance of structural features in determining biological activity .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFYEJQEHGHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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